

Application Notes and Protocols for Itraconazole Dosage in In Vivo Mouse Models

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Compound of Interest

Compound Name: *Itrazole*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Itraconazole, a triazole antifungal agent, has garnered significant interest for its potent anti-cancer properties, primarily attributed to its ability to inhibit the Hedgehog signaling pathway and angiogenesis.^{[1][2][3][4]} This document provides a comprehensive overview of itraconazole dosage and administration in in vivo mouse models, based on a consolidation of published research. It includes detailed experimental protocols and visual representations of key signaling pathways and experimental workflows to guide researchers in designing their preclinical studies.

Data Presentation: Itraconazole Dosage in Mouse Models

The following table summarizes the quantitative data on itraconazole administration in various in vivo mouse models, providing a comparative overview of dosages, routes of administration, and the corresponding disease models.

Mouse Model	Disease Model	Itraconazole Dosage	Administration Route	Frequency	Reference
Ptch ^{+/+} ; p53 ^{+/+} mouse allograft	Medulloblastoma	100 mg/kg	Not Specified	Twice daily	[1]
K14-CreER; Ptch ^{+/+} ; p53 ^{fl/fl} mice	Basal Cell Carcinoma	100 mg/kg	Not Specified	Twice daily	[5]
ICR CD-1 mice	Pharmacokinetic study	0.5 mg/kg	Endotracheal insufflation	Single dose	[6]
Rats and Mice	Pharmacokinetic study	10 mg/kg	Intravenous	Single dose	[7] [8]
NOD-SCID mice with LX-14 and LX-7 xenografts	Non-Small Cell Lung Cancer	75 mg/kg	Oral	Twice daily	[3] [9]
Male C57BL/6 mice	Peritoneal Fibrosis	20 mg/kg	Intraperitoneal injection	Daily	[10] [11]
Lethally infected mice	Invasive Candidiasis	0.63, 2.5, 10, 40 mg/kg	Intravenous and Oral	Once daily	[12]
BALB/c and DBA/2 mice	Disseminated Candida albicans infection	5 or 20 mg/kg	Intraperitoneal	Daily for 14 days	[13]
Murine Hedgehog-dependent medulloblastoma model	Medulloblastoma	100 mg/kg or 75 mg/kg	Not Specified	Twice daily	[14]
Nude mice with HT-29	Colon Cancer	10 mg/kg or 20 mg/kg	Intraperitoneal	On days 14, 18, 22, and	[15]

xenografts				26	
Nude mice with AGS or MKN45	Gastric Cancer	75 mg/kg	Oral	Twice daily	[16]
xenografts					
Nude mice with SW-480 or HCT-116	Colon Cancer	75 mg/kg	Oral gavage	Twice daily for 14 days	[17]
xenografts					
Immunosuppr essed mice	Invasive Pulmonary Aspergillosis	10, 20, or 40 mg/kg	Intravenous	Once a day for 4 days	[18]
Murine Ehrlich ascites breast cancer model	Breast Cancer	10 mg/kg	Intraperitonea l injection	Daily for 14 days	[19]
ICR mice	Oral and Oesophageal Candidiasis	0.8, 4.0, or 20 mg/kg/day	Oral or Intragastric	Daily	[20] [21]

Experimental Protocols

Protocol 1: Preparation and Administration of Itraconazole via Oral Gavage

This protocol details the preparation of an itraconazole solution using cyclodextrin for enhanced solubility and its subsequent administration to mice via oral gavage.

Materials:

- Itraconazole powder
- Hydroxypropyl- β -cyclodextrin (HP- β -CD)
- Sterile water for injection

- Magnetic stirrer and stir bar
- Sterile conical tubes (15 mL or 50 mL)
- Adjustable micropipettes and sterile tips
- Animal feeding needles (gavage needles), appropriate size for mice (e.g., 18-20 gauge, 1.5 inches long with a rounded tip)[22]
- Syringes (1 mL or 3 mL)
- Animal scale

Procedure:

- Preparation of Itraconazole Solution:
 - Calculate the required amount of itraconazole and HP-β-CD. A common vehicle is a 20-40% (w/v) solution of HP-β-CD in sterile water. The ratio of itraconazole to HP-β-CD can vary, but a 1:4 or 1:5 weight ratio is a good starting point.
 - In a sterile conical tube, dissolve the calculated amount of HP-β-CD in the required volume of sterile water. Mix using a magnetic stirrer until the HP-β-CD is completely dissolved.
 - Slowly add the itraconazole powder to the HP-β-CD solution while continuously stirring.
 - Continue stirring at room temperature for several hours, or overnight, until the itraconazole is fully dissolved. The solution should be clear. Protect the solution from light.
 - Sterile filter the final solution through a 0.22 µm filter if necessary.
- Oral Gavage Administration:
 - Weigh the mouse to determine the correct volume of itraconazole solution to administer. The maximum volume for oral gavage in mice is typically 10 mL/kg.[22][23]

- Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.[23] The body should be held in a vertical position.[23]
- Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury. Mark the needle to indicate the maximum insertion depth.[22]
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus.[22]
- Do not force the needle. If resistance is met, withdraw and reinsert.
- Once the needle is in the correct position, slowly administer the calculated volume of the itraconazole solution.
- Gently remove the needle in the same direction it was inserted.
- Monitor the mouse for a few minutes after the procedure for any signs of distress, such as labored breathing.[22]

Protocol 2: Preparation and Administration of Itraconazole via Intraperitoneal (IP) Injection

This protocol outlines the preparation of an itraconazole solution and its administration via intraperitoneal injection.

Materials:

- Itraconazole powder
- Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG), or cyclodextrin)
- Sterile saline (0.9% NaCl)
- Sterile conical tubes

- Adjustable micropipettes and sterile tips
- Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

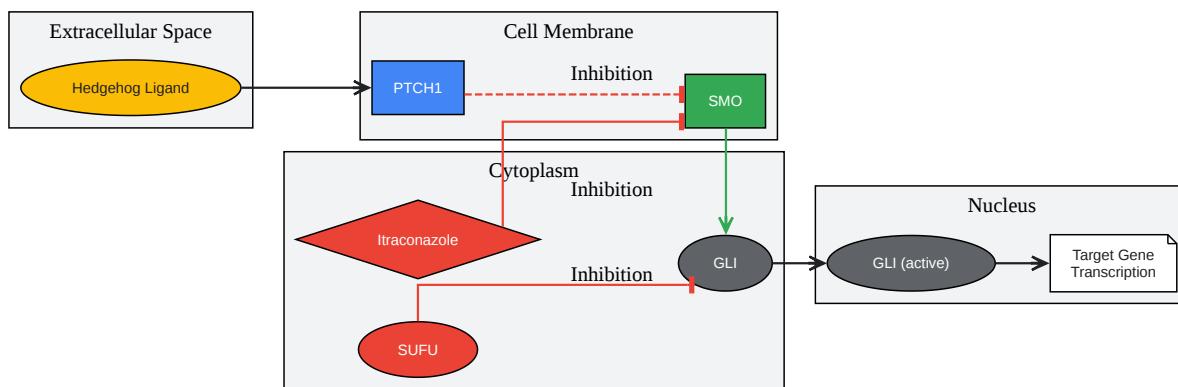
Procedure:

- Preparation of Itraconazole Solution:
 - Dissolve the itraconazole powder in a minimal amount of a suitable solubilizing agent like DMSO.
 - Further dilute the solution with sterile saline to the final desired concentration. The final concentration of the solubilizing agent should be kept to a minimum to avoid toxicity (e.g., final DMSO concentration is often recommended to be below 5-10%).
 - Ensure the final solution is clear and free of precipitates.
- Intraperitoneal Injection:
 - Weigh the mouse to calculate the required injection volume.
 - Properly restrain the mouse, exposing the abdomen. One common method is to scruff the mouse and allow its hindquarters to rest on a surface.
 - Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
 - Lift the skin slightly and insert the needle at a 10-20 degree angle.
 - Gently aspirate to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
 - Slowly inject the itraconazole solution into the peritoneal cavity.
 - Withdraw the needle and return the mouse to its cage.
 - Monitor the mouse for any adverse reactions.

Mandatory Visualizations

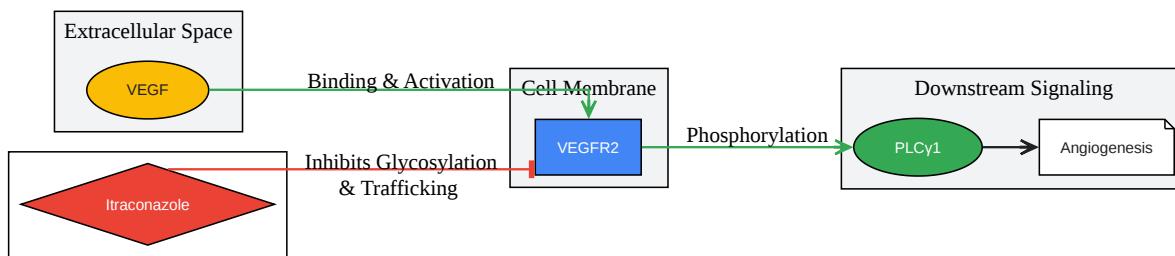
Signaling Pathways

The anti-cancer effects of itraconazole are largely mediated through the inhibition of the Hedgehog and VEGFR2 signaling pathways.



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Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

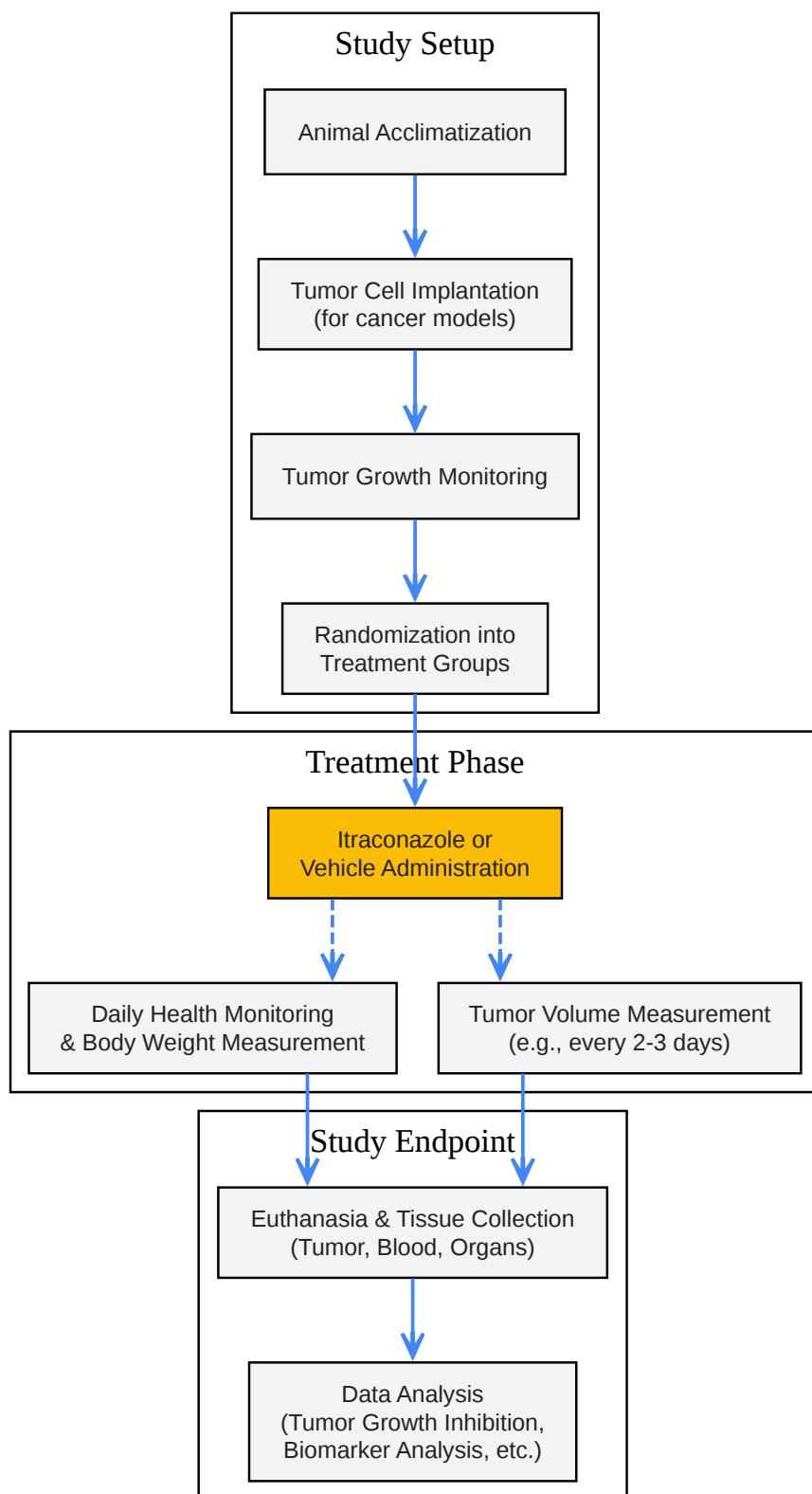


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Caption: Itraconazole inhibits angiogenesis by impairing VEGFR2 glycosylation and trafficking.
[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an *in vivo* mouse study evaluating the efficacy of itraconazole.

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Caption: A generalized experimental workflow for in vivo mouse studies with itraconazole.

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